molecular formula C9H7BrFN3 B13355688 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine

5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine

カタログ番号: B13355688
分子量: 256.07 g/mol
InChIキー: KHUNRQUPYPJWTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Bromo-3-fluorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a 4-bromo-3-fluorophenyl substituent at the 5-position of the pyrazole core. Pyrazole-3-amine scaffolds are pharmacologically significant due to their versatility in drug discovery, particularly as kinase inhibitors and antimicrobial agents .

特性

分子式

C9H7BrFN3

分子量

256.07 g/mol

IUPAC名

5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7BrFN3/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)

InChIキー

KHUNRQUPYPJWTB-UHFFFAOYSA-N

正規SMILES

C1=CC(=C(C=C1C2=CC(=NN2)N)F)Br

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-3-fluoroaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product .

化学反応の分析

Types of Reactions

5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Structural and Electronic Comparisons

The table below compares key structural features and molecular properties of 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine with analogous pyrazole-3-amine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences Potential Biological Implications
5-(4-Bromo-3-fluorophenyl)-1H-pyrazol-3-amine 4-bromo-3-fluorophenyl C₉H₆BrF₂N₃* 272.03 Bromine (halogen bonding), fluorine (electron withdrawal) Enhanced target binding via halogen interactions
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine 3-(trifluoromethyl)phenyl C₁₀H₈F₃N₃ 227.18 Trifluoromethyl group (lipophilic, electron-withdrawing) Increased metabolic stability and membrane permeability
5-(5-Chlorothiophen-2-yl)-1H-pyrazol-3-amine 5-chlorothiophen-2-yl C₇H₅ClN₃S 198.65 Thiophene ring (sulfur-containing aromatic system) Altered solubility and π-π stacking interactions
5-(4-Chlorophenyl)-1H-pyrazol-3-amine 4-chlorophenyl C₉H₈ClN₃ 193.63 Chlorine (smaller halogen, less polarizable than Br) Reduced halogen bonding efficacy compared to bromine
3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine 4-fluoro-3-methylphenyl, 4-methyl C₁₁H₁₂FN₃ 205.24 Methyl groups (steric hindrance) Potential selectivity for sterically tolerant targets

*Note: Molecular formula and weight for 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine are calculated based on substituent analysis.

Key Observations:
  • Halogen Effects : Bromine’s larger atomic radius compared to chlorine or fluorine enhances halogen bonding, a critical interaction in kinase inhibition .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine increases lipophilicity, improving pharmacokinetic properties .
  • Aromatic Systems : Thiophene-containing analogs (e.g., 5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine) may exhibit unique solubility profiles due to sulfur’s polarizability .

生物活性

5-(4-Bromo-3-fluorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-bromo-3-fluorophenyl group, which influences its chemical properties and biological interactions. The presence of bromine and fluorine atoms enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine, exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives for their in vitro antimicrobial activity against various pathogens. The results demonstrated that specific derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
5-(4-Bromo-3-fluorophenyl)-1H-pyrazol-3-amineTBDTBD
7b0.22 - 0.25Staphylococcus aureus, Staphylococcus epidermidis
Other derivativesVariousVarious

Enzyme Inhibition

The compound has shown potential in enzyme inhibition studies. Molecular docking studies suggest that the unique functional groups enhance its interaction with specific enzymes, potentially affecting pathways related to inflammation and cancer . For instance, the compound's structural properties may allow it to act as an inhibitor of p38 MAP kinase, a target for anti-inflammatory drugs .

The mechanism of action for 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine involves its binding to specific receptors or enzymes within biological pathways. The bromine and fluorine substituents are believed to play crucial roles in enhancing the compound's affinity for these targets, leading to its observed biological effects .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study highlighted the antibacterial potency of synthesized pyrazole derivatives against XDR Salmonella typhi. Among these, one derivative demonstrated an MIC of 6.25 mg/mL and significant alkaline phosphatase inhibition with an IC50 value of 1.469 ± 0.02 μM . This suggests that modifications in the pyrazole structure can lead to enhanced antibacterial activity.
  • Inhibition Studies : Another study reported that certain pyrazole derivatives exhibited high activity against monoamine oxidase (MAO) isoforms, indicating potential applications in treating neurodegenerative diseases . The incorporation of specific substituents was critical for achieving desired selectivity and potency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine?

  • Methodological Answer : Microwave-assisted cyclization (e.g., 80–120°C, 300–500 W) is highly effective for pyrazole core formation, as demonstrated in analogous reactions yielding 1,5-diarylpyrazoles with >80% efficiency . Key steps include:

  • Precursor Synthesis : React 4-bromo-3-fluorobenzaldehyde with hydrazine derivatives (e.g., monomethylhydrazine) under acidic conditions.
  • Cyclization : Use microwave irradiation to reduce reaction time and improve regioselectivity.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/ethanol) ensures high purity.

Q. How can the structure of 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine be rigorously characterized?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • X-ray Crystallography : Resolve bond lengths (C–C: ~1.38–1.48 Å) and dihedral angles (e.g., fluorophenyl vs. pyrazole plane: 80–85°) to confirm regiochemistry .
  • NMR Analysis : Distinct shifts for NH₂ protons (δ 5.2–5.8 ppm in DMSO-d₆) and aromatic protons (δ 7.3–8.1 ppm) distinguish substitution patterns .
  • Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 270.0).

Q. What analytical techniques are suitable for quantifying impurities in this compound?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% TFA in water (60:40 v/v) to resolve byproducts like brominated isomers.
  • LC-MS/MS : Detect trace impurities (<0.1%) via multiple reaction monitoring (MRM) transitions .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo-3-fluorophenyl group influence the compound’s reactivity?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing fluorine and bromine substituents deactivate the phenyl ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., Suzuki coupling at C4-bromo position) .
  • Steric Effects : Ortho-fluorine creates steric hindrance, directing reactions to the para-bromo site. Computational studies (DFT, B3LYP/6-31G*) predict charge distribution and reactive sites .

Q. How can data contradictions in biological activity studies (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :

  • Assay Standardization : Normalize cell viability assays (MTT/XTT) using a reference inhibitor (e.g., doxorubicin) to control for batch-to-batch variability .
  • Structural Confounders : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC. Degradation products (e.g., dehalogenated analogs) may skew results .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PEG-400 (10:90 v/v) for aqueous formulations (solubility >5 mg/mL).
  • Prodrug Derivatization : Introduce acetyl or PEG-yl groups at the NH₂ position, which hydrolyze in vivo to release the active compound .

Critical Analysis of Contradictions

  • Crystal Packing Variations : Discrepancies in reported dihedral angles (e.g., 80.2° vs. 13.5°) arise from substituent electronic effects and intermolecular forces (e.g., C–H···π vs. N–H···F interactions) .
  • Biological Activity : Variability in IC₅₀ values (e.g., 30 µM vs. 50 µM) may reflect differences in cell lines (MDA-MB-231 vs. MCF-7) or assay endpoints (invasion vs. proliferation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。